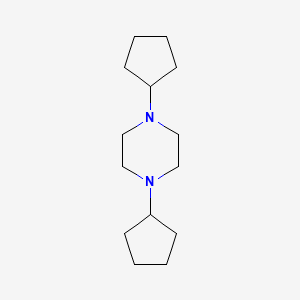

1,4-Dicyclopentylpiperazine

Description

BenchChem offers high-quality 1,4-Dicyclopentylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dicyclopentylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H26N2 |

|---|---|

Molecular Weight |

222.37 g/mol |

IUPAC Name |

1,4-dicyclopentylpiperazine |

InChI |

InChI=1S/C14H26N2/c1-2-6-13(5-1)15-9-11-16(12-10-15)14-7-3-4-8-14/h13-14H,1-12H2 |

InChI Key |

XOYHALUXINCRHX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2CCN(CC2)C3CCCC3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Solubility and Stability of 1,4-Dicyclopentylpiperazine

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 1,4-Dicyclopentylpiperazine, a symmetrically N,N'-disubstituted piperazine derivative.[1][2] Given the importance of the piperazine scaffold in medicinal chemistry for enhancing physicochemical and pharmacokinetic properties, a thorough understanding of these core attributes is paramount for researchers, scientists, and drug development professionals.[3] This document outlines detailed, step-by-step methodologies for equilibrium solubility assessment across a physiologically relevant pH range and for conducting forced degradation studies under conditions mandated by the International Council for Harmonisation (ICH).[4][5] The rationale behind experimental choices, the establishment of self-validating protocols, and the integration of appropriate analytical techniques are discussed to ensure scientific rigor and regulatory alignment.

Introduction: The Significance of Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent on a detailed understanding of its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are foundational pillars that influence bioavailability, formulation strategies, and shelf-life. 1,4-Dicyclopentylpiperazine, a molecule featuring a central piperazine ring with two cyclopentyl substituents on the nitrogen atoms, presents a unique profile. The piperazine core is known to often increase the water solubility of drug-like molecules, while the lipophilic cyclopentyl groups may counteract this effect.[3]

This guide serves as a practical, hands-on manual for elucidating the solubility and stability profile of 1,4-Dicyclopentylpiperazine. The protocols described herein are designed to be robust and are grounded in established regulatory guidelines, primarily those from the ICH.[4][6] By following these methodologies, researchers can generate the high-quality, reliable data necessary for informed decision-making throughout the drug development lifecycle.

Aqueous Solubility Determination: A pH-Dependent Profile

The solubility of a compound containing basic nitrogen atoms, such as 1,4-Dicyclopentylpiperazine, is typically pH-dependent. The two nitrogen atoms in the piperazine ring can be protonated, leading to increased solubility in acidic environments.[7] Therefore, characterizing solubility across a range of pH values is critical.

Causality of Experimental Design

The chosen methodology, the equilibrium shake-flask method, is considered the gold standard for solubility determination. It allows the system to reach thermodynamic equilibrium, providing a true measure of a compound's intrinsic solubility under specific conditions. The pH range of 1.2 to 6.8 is selected to mimic the physiological environments of the gastrointestinal tract.[8][9] The temperature is maintained at 37 ± 1 °C to reflect human body temperature.[8][9]

Experimental Protocol: Equilibrium Solubility Assessment

This protocol is adapted from guidelines provided by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[8][10][11]

Objective: To determine the equilibrium solubility of 1,4-Dicyclopentylpiperazine in aqueous buffers at pH 1.2, 4.5, and 6.8.

Materials:

-

1,4-Dicyclopentylpiperazine

-

pH 1.2 Buffer (e.g., 0.1 M HCl)

-

pH 4.5 Buffer (e.g., Acetate buffer)

-

pH 6.8 Buffer (e.g., Phosphate buffer)

-

Calibrated pH meter

-

Shaking incubator or water bath set to 37 °C

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF)

-

Validated analytical method for quantification (e.g., HPLC-UV or LC-MS)

Procedure:

-

Add an excess amount of 1,4-Dicyclopentylpiperazine to separate vials containing each of the pH buffers. The excess solid should be clearly visible.

-

Tightly cap the vials and place them in a shaking incubator at 37 °C.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, allow the vials to stand undisturbed at 37 °C for at least one hour to allow undissolved solids to settle.

-

Carefully withdraw an aliquot from the supernatant of each vial.

-

Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate as necessary with the appropriate mobile phase for the analytical method.

-

Quantify the concentration of 1,4-Dicyclopentylpiperazine in the diluted filtrate using a validated analytical method.

-

Measure and record the final pH of the supernatant in each vial to ensure the buffer capacity was maintained.[8]

Data Presentation and Interpretation

The solubility data should be presented in a clear, tabular format.

| pH of Buffer | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| 1.2 | 37 | [Insert Data] | [Insert Data] |

| 4.5 | 37 | [Insert Data] | [Insert Data] |

| 6.8 | 37 | [Insert Data] | [Insert Data] |

The results will establish the pH-solubility profile of the compound, which is crucial for predicting its absorption in different regions of the gastrointestinal tract.

Chemical Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products of a drug substance, establish its intrinsic stability, and validate the stability-indicating power of analytical methods.[12][13][14] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.[12]

Rationale for Stress Conditions

The selection of stress conditions is guided by ICH Q1A(R2) and is designed to simulate the potential environmental factors a drug substance might encounter.[4][6][15] These include acid and base hydrolysis, oxidation, heat, and light.[5] The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to the formation of secondary degradants not relevant to real-world storage conditions.[16]

Experimental Protocols: Forced Degradation

Objective: To investigate the stability of 1,4-Dicyclopentylpiperazine under various stress conditions and to identify potential degradation products.

General Procedure:

-

Prepare solutions of 1,4-Dicyclopentylpiperazine at a known concentration in an appropriate solvent (e.g., a mixture of water and a co-solvent like acetonitrile or methanol to ensure initial solubility).

-

Expose the solutions to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS).[17]

Stress Conditions:

-

Acid Hydrolysis:

-

Base Hydrolysis:

-

Oxidative Degradation:

-

Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.[17]

-

Rationale: To probe for susceptibility to oxidation. The tertiary amine nature of the nitrogen atoms in 1,4-Dicyclopentylpiperazine could be a site for oxidation.

-

-

Thermal Degradation:

-

Condition: The solid drug substance is exposed to dry heat (e.g., 80 °C) in a calibrated oven.

-

Rationale: To assess the intrinsic thermal stability of the solid form.

-

-

Photostability:

-

Condition: Expose the drug substance (both as solid and in solution) to a light source that provides a standardized exposure to both UV and visible light, as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[18][19][20] A dark control sample should be stored under the same conditions but protected from light.[21]

-

Rationale: To determine if the compound is light-sensitive, which has implications for packaging and storage.[22][23]

-

Visualization of Experimental Workflow

The general workflow for conducting and analyzing forced degradation studies can be visualized as follows:

Caption: Workflow for forced degradation studies.

Data Analysis and Interpretation

The primary analytical tool for stability studies is a validated stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products.

-

Peak Purity: Use a PDA detector to assess the peak purity of the parent compound and any degradants.

-

Mass Balance: Calculate the mass balance to account for all the material after degradation. A good mass balance (typically 95-105%) provides confidence that all major degradation products have been detected.

-

Degradant Identification: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products.[17] Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS) and by comparing the degradation profiles under different stress conditions.[17]

Analytical Methodologies

The choice of analytical methodology is critical for obtaining accurate and reliable data. For a compound like 1,4-Dicyclopentylpiperazine, which lacks a strong chromophore, sensitive detection methods may be required.

Primary and Secondary Analytical Techniques

| Technique | Application | Rationale & Considerations |

| HPLC-UV/PDA | Quantification for solubility and stability studies. | A common and robust technique.[7] A low UV wavelength (e.g., 210 nm) may be necessary. Method development should focus on achieving good peak shape and resolution from potential impurities and degradants.[17] |

| LC-MS | Highly sensitive quantification and identification of degradation products. | Offers superior sensitivity and selectivity, which is particularly useful if the compound has poor UV absorbance.[24][25] Essential for identifying unknown peaks observed during stability studies.[17] |

| Gas Chromatography (GC) | Alternative for quantification, especially for volatile impurities. | May require derivatization for piperazine compounds to improve volatility and chromatographic performance.[7][26] |

| NMR Spectroscopy | Structural elucidation of the parent compound and isolated degradants. | Provides definitive structural information.[27] |

Visualization of Analytical Method Selection

Caption: Decision tree for analytical method selection.

Conclusion

This guide provides a robust framework for the systematic evaluation of the solubility and stability of 1,4-Dicyclopentylpiperazine. By adhering to these scientifically grounded and regulatory-compliant protocols, researchers can generate a comprehensive data package. This information is indispensable for guiding formulation development, establishing appropriate storage conditions and shelf-life, and ensuring the overall quality, safety, and efficacy of any potential drug product containing this molecule. The principles and methodologies detailed herein are designed to be adaptable, ensuring their utility across various stages of the pharmaceutical development process.

References

-

Understanding ICH Photostability Testing - Q-Lab. (n.d.). Q-Lab. Retrieved March 12, 2026, from [Link]

-

A Review on Analytical Methods for Piperazine Determination. (2024). NTU Journal of Pure Sciences. Retrieved March 12, 2026, from [Link]

-

Forced Degradation Studies Can Reduce Stress(ors). (n.d.). SK pharmteco. Retrieved March 12, 2026, from [Link]

-

FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). U.S. Food and Drug Administration. Retrieved March 12, 2026, from [Link]

-

FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (1996). U.S. Food and Drug Administration. Retrieved March 12, 2026, from [Link]

-

ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. Retrieved March 12, 2026, from [Link]

-

Q1A (R2) A deep dive in Stability Studies. (2025). YouTube. Retrieved March 12, 2026, from [Link]

-

A Stress Testing Benchmarking Study. (2006). Pharmaceutical Technology. Retrieved March 12, 2026, from [Link]

-

In the right light: What ICH photostability tests are all about. (2025). BINDER GmbH. Retrieved March 12, 2026, from [Link]

-

ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2025). FDCELL. Retrieved March 12, 2026, from [Link]

-

Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025). Certified Laboratories. Retrieved March 12, 2026, from [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2016). ResearchGate. Retrieved March 12, 2026, from [Link]

-

Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. (2016). ResearchGate. Retrieved March 12, 2026, from [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency. Retrieved March 12, 2026, from [Link]

-

ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency. Retrieved March 12, 2026, from [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass Laboratories. Retrieved March 12, 2026, from [Link]

-

Analytical Methods for Piperazine Detection. (2022). Scribd. Retrieved March 12, 2026, from [Link]

-

WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (n.d.). ECA Academy. Retrieved March 12, 2026, from [Link]

-

Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021). PMC. Retrieved March 12, 2026, from [Link]

-

TRS 1019 - Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (2019). World Health Organization. Retrieved March 12, 2026, from [Link]

-

Forced Degradation Testing. (n.d.). SGS. Retrieved March 12, 2026, from [Link]

-

TRS 1019 - Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (2019). World Health Organization. Retrieved March 12, 2026, from [Link]

-

Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018). PubMed. Retrieved March 12, 2026, from [Link]

-

Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (2014). ResearchGate. Retrieved March 12, 2026, from [Link]

-

BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019). International Council for Harmonisation. Retrieved March 12, 2026, from [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journal of Organic Chemistry. Retrieved March 12, 2026, from [Link]

-

Synthesis and Crystal Structures of N,N-Disubstituted Piperazines. (2012). Springer. Retrieved March 12, 2026, from [Link]

-

Thermal degradation of piperazine and its structural analogs. (2013). ResearchGate. Retrieved March 12, 2026, from [Link]

-

Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. (2020). The Journal of Physical Chemistry A. Retrieved March 12, 2026, from [Link]

-

Piperazine (CAS 110-85-0) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved March 12, 2026, from [Link]

-

Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed. Retrieved March 12, 2026, from [Link]

-

Piperazine. (n.d.). Wikipedia. Retrieved March 12, 2026, from [Link]

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity. (2025). TÜBİTAK Academic Journals. Retrieved March 12, 2026, from [Link]

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry. Retrieved March 12, 2026, from [Link]

-

1,4-DIMETHYLPIPERAZINE. (n.d.). Ataman Kimya. Retrieved March 12, 2026, from [Link]

-

1-Amino-4-cyclopentyl piperazine. (2024). ChemBK. Retrieved March 12, 2026, from [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. people.wm.edu [people.wm.edu]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. ICH Q1A(R2) Stability Testing of New Drug Substances and Products - FDCELL [fdcell.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. database.ich.org [database.ich.org]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. who.int [who.int]

- 9. database.ich.org [database.ich.org]

- 10. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 11. TRS 1019 - Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver [who.int]

- 12. skpharmteco.com [skpharmteco.com]

- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 14. Forced Degradation Testing | SGS [sgs.com]

- 15. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]

- 19. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 20. binder-world.com [binder-world.com]

- 21. ema.europa.eu [ema.europa.eu]

- 22. youtube.com [youtube.com]

- 23. certified-laboratories.com [certified-laboratories.com]

- 24. benchchem.com [benchchem.com]

- 25. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]

An In-depth Technical Guide to the Discovery and History of Piperazine Derivatives

Abstract: The piperazine heterocycle, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its journey from an industrial chemical to the core of numerous blockbuster drugs is a compelling narrative of serendipity, systematic optimization, and rational drug design. This guide provides a comprehensive exploration of the discovery and historical development of piperazine and its derivatives, tracing its evolution from an anthelmintic agent to a versatile building block in modern therapeutics. We will delve into the key scientific breakthroughs, the causality behind experimental choices, and the structure-activity relationships that have established piperazine as an indispensable tool for drug development professionals.

The Genesis of a Privileged Scaffold: Piperazine

The story of piperazine begins not in a pharmacy, but in the realm of organic chemistry. Originally named for its chemical similarity to piperidine, a component of the piperine molecule found in black pepper (Piper nigrum), the "-az-" infix denotes the additional nitrogen atom.[3][4] Despite its name, piperazine is not typically derived from the Piper genus.[3]

Early industrial synthesis of piperazine was often a byproduct of the production of ethylenediamine from the ammoniation of 1,2-dichloroethane or ethanolamine.[5] Its basic chemical properties, including its water solubility and the presence of two reactive secondary amine groups, made it a useful reagent in the manufacturing of plastics, resins, and other industrial materials.[6] However, it was these very properties—the two basic nitrogen atoms that could be independently functionalized—that would later make it so valuable to medicinal chemists.[1][7] The ability to tune the molecule's physicochemical properties, such as basicity (pKa), solubility, and lipophilicity, by modifying the substituents on these nitrogens, allows for the optimization of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[7][8]

The First Breakthrough: Piperazine as an Anthelmintic Agent

Piperazine's first significant foray into medicine was not for its potential as a versatile scaffold, but as an active therapeutic agent in its own right. While it was initially investigated as a solvent for uric acid, its true potential was realized in the mid-20th century with its introduction as an anthelmintic drug in 1953.[6] It proved effective against intestinal roundworm (Ascaris lumbricoides) and pinworm (Enterobius vermicularis) infections in both humans and animals.[5]

The mechanism of action of piperazine as an anthelmintic is a classic example of selective toxicity. It acts as a GABA (γ-aminobutyric acid) receptor agonist in nematodes.[5] This activation of GABA receptors on the muscle cells of the worms leads to an influx of chloride ions, causing hyperpolarization of the cell membrane.[5] This sustained hyperpolarized state results in a flaccid paralysis of the worm, causing it to lose its grip on the intestinal wall and be expelled from the host's body through normal peristalsis.[5] The selectivity of piperazine arises from the fact that in vertebrates, GABAergic signaling is primarily confined to the central nervous system, which is protected by the blood-brain barrier, whereas in nematodes, GABA receptors are a crucial part of the peripheral neuromuscular system.[5]

Caption: Mechanism of piperazine's anthelmintic activity.

The Mid-20th Century Boom: Diversification into Major Drug Classes

The success of piperazine as an anthelmintic was just the beginning. The mid-20th century saw an explosion in pharmaceutical research, and the piperazine scaffold quickly became a favorite among medicinal chemists. Its synthetic tractability and favorable pharmacokinetic properties made it an ideal component for modifying existing drug classes and discovering new ones.

The Phenothiazine Antipsychotics: A Serendipitous Discovery

The story of the first modern antipsychotic drugs is a classic tale of serendipity. In the 1940s, researchers at Rhône-Poulenc in France were investigating derivatives of phenothiazine, a compound previously used in dyes and as an insecticide, for their antihistaminic properties.[3] This research led to the synthesis of promethazine, which had potent antihistamine and sedative effects. A French surgeon, Henri Laborit, used promethazine in a "lytic cocktail" to reduce surgical shock and noted its calming effect on anxious patients.[3] This observation spurred the synthesis of further phenothiazine derivatives, leading to the creation of chlorpromazine in 1950.[3][9]

Initially intended for its potential anesthetic effects, the profound calming and "indifference"-inducing properties of chlorpromazine in psychiatric patients were soon recognized, heralding the age of psychopharmacology.[3][10] The primary mechanism of action of phenothiazine antipsychotics is the blockade of dopamine D2 receptors in the brain's mesolimbic pathway, which is thought to be overactive in psychosis.[3][11]

The evolution of phenothiazine antipsychotics saw the incorporation of a piperazine ring into the side chain attached to the nitrogen of the phenothiazine core. This modification was a critical step in modulating the potency and side-effect profile of these drugs. The piperazine-containing phenothiazines, such as fluphenazine and trifluoperazine, were found to be more potent than their aliphatic side-chain counterparts like chlorpromazine.[12] The piperazine moiety is believed to enhance the binding affinity for the D2 receptor and favorably alter the drug's distribution and metabolism.[12]

The First-Generation Antihistamines: A Logical Progression

The discovery of the antihistaminic properties of phenothiazines naturally led to further exploration of related structures for allergy treatment. The development of the first antihistamine, phenbenzamine (Antergan), in 1942, had already set the stage.[13] In the late 1940s and 1950s, a new class of antihistamines emerged, characterized by a diphenylmethyl (benzhydryl) group attached to a piperazine ring.[13][14]

This class, which includes cyclizine and chlorcyclizine, proved to be effective H1 receptor antagonists.[15] The piperazine ring in these molecules serves as a key structural element, linking the lipophilic diphenylmethyl group, which is crucial for receptor binding, to a smaller alkyl group on the second nitrogen. This N-substituent could be varied to modulate the drug's properties, particularly its sedative effects. For example, the development of hydroxyzine, a piperazine derivative with a more complex side chain, led to a drug with significant tranquilizing properties in addition to its antihistaminic effects.[16] The ability of these early piperazine-containing antihistamines to cross the blood-brain barrier and interact with central histamine receptors was responsible for their characteristic sedative side effects.[13]

The Second-Generation Antidepressants: The Story of Trazodone

Trazodone's mechanism of action is complex and dose-dependent.[18] It is a potent antagonist of the serotonin 5-HT2A receptor and a weaker inhibitor of the serotonin transporter (SERT).[18][19] It also blocks histamine H1 and α1-adrenergic receptors, which contributes to its sedative effects.[18][19] At lower doses, its antihistaminic and anti-adrenergic effects predominate, making it a widely used off-label treatment for insomnia.[18] At higher doses, its serotonergic effects become more prominent, leading to its antidepressant activity.[18] The inclusion of the phenylpiperazine group was a deliberate design choice to interact with serotonin receptors, and this moiety is a common feature in many other CNS-active drugs.[18]

The Era of Rational Drug Design: Tailoring Piperazine Derivatives for Specific Targets

The latter half of the 20th century saw a shift from serendipitous discovery and systematic screening to a more targeted approach known as rational drug design. This new paradigm, fueled by a growing understanding of molecular biology and disease pathology, allowed scientists to design molecules to interact with specific biological targets. The piperazine scaffold, with its proven utility and synthetic flexibility, was a perfect tool for this new era.

Sildenafil (Viagra): From Angina to Erectile Dysfunction

One of the most famous examples of drug discovery, blending rational design with serendipity, is the story of sildenafil. In the 1980s, researchers at Pfizer were searching for a new treatment for angina, a type of chest pain caused by reduced blood flow to the heart.[20] Their strategy was to develop a compound that could inhibit the phosphodiesterase type 5 (PDE5) enzyme, which would lead to the relaxation of blood vessels.[20]

The initial lead compound, zaprinast, was not potent or selective enough.[20] Through a process of rational drug design, the researchers modified the core structure, eventually arriving at the pyrazolopyrimidinone scaffold of sildenafil.[20] To improve the compound's solubility and pharmacokinetic properties, a methylpiperazine group was incorporated into the molecule.[20] This modification was a key step in creating a viable drug candidate.

While clinical trials for angina proved disappointing, a notable side effect was observed in male participants: an increase in erections.[13][21] This serendipitous finding led Pfizer to pivot the drug's development towards the treatment of erectile dysfunction.[13][21] Sildenafil's mechanism of action in this context is the same as was intended for angina: it inhibits PDE5, leading to vasodilation, but in this case, the targeted tissue is the corpus cavernosum of the penis.[20]

Caption: Simplified rational design pathway leading to sildenafil.

Imatinib (Gleevec): A Revolution in Cancer Therapy

The development of imatinib represents a landmark achievement in rational drug design and the dawn of targeted cancer therapy. The story begins with the discovery of the Philadelphia chromosome, a specific genetic abnormality associated with chronic myeloid leukemia (CML).[22] This abnormality results in the formation of a fusion protein called BCR-ABL, a constitutively active tyrosine kinase that drives the uncontrolled growth of cancer cells.[22]

With the understanding that BCR-ABL was the causative agent of CML, researchers at Ciba-Geigy (now Novartis) set out to find a small molecule that could specifically inhibit this rogue enzyme.[23] Through high-throughput screening of chemical libraries, they identified a lead compound, 2-phenylaminopyrimidine. This initial hit was then systematically modified to improve its binding affinity and selectivity for the ATP-binding site of the ABL kinase.

A critical step in the optimization process was the addition of a methylpiperazine group.[12] This polar side chain dramatically improved the compound's water solubility and oral bioavailability, transforming a promising lead into a viable drug.[12] The resulting molecule, imatinib, proved to be a highly effective and selective inhibitor of BCR-ABL.[12] Clinical trials showed unprecedented response rates in CML patients, and the drug was approved by the FDA in a record time.[22][24] Imatinib's success validated the concept of targeted cancer therapy and established the piperazine moiety as a key component in many subsequent kinase inhibitors.[25]

The Enduring Legacy: The Piperazine Moiety in Modern Drug Discovery

The journey of piperazine from an industrial chemical to a cornerstone of modern medicine is a testament to its remarkable versatility. Its derivatives are found in a vast array of therapeutic areas, including antipsychotics, antihistamines, antidepressants, anti-cancer agents, antivirals, and more.[26][27] The physicochemical properties conferred by the piperazine ring—tunable basicity, improved solubility, and the ability to serve as a synthetically flexible scaffold—have made it an invaluable tool for medicinal chemists.[2][8] As our understanding of disease biology continues to grow, the piperazine scaffold will undoubtedly continue to play a pivotal role in the discovery and development of new and innovative medicines.

Experimental Protocols

Synthesis of a Phenothiazine with a Piperazine Side Chain (Fluphenazine)

This protocol describes a general method for the synthesis of fluphenazine, a piperazine-substituted phenothiazine antipsychotic.

Step 1: Synthesis of 2-(Trifluoromethyl)phenothiazine

-

In a reaction vessel, combine 3-(trifluoromethyl)diphenylamine and sulfur.

-

Heat the mixture to induce condensation, forming the 2-(trifluoromethyl)phenothiazine core.[28]

-

Purify the product by recrystallization or chromatography.

Step 2: Synthesis of 2-(Trifluoromethyl)-10-(3-chloropropyl)phenothiazine

-

Dissolve the 2-(trifluoromethyl)phenothiazine in a suitable solvent such as toluene.

-

Add 1-bromo-3-chloropropane and a base (e.g., sodium amide) to the solution.

-

Heat the reaction mixture under reflux to facilitate the N-alkylation of the phenothiazine nitrogen.

-

After the reaction is complete, cool the mixture and wash with water to remove salts.

-

Isolate the product by evaporating the solvent.

Step 3: Synthesis of Fluphenazine

-

Dissolve the 2-(trifluoromethyl)-10-(3-chloropropyl)phenothiazine and 1-piperazineethanol in toluene.

-

Add a strong base, such as sodium amide, to act as an acid scavenger.[28]

-

Heat the mixture under reflux to drive the nucleophilic substitution reaction, where the piperazine nitrogen displaces the chloride on the propyl chain.[29]

-

Upon completion, cool the reaction, wash with water, and dry the organic layer.

-

Evaporate the solvent and purify the crude fluphenazine by chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.[29]

Synthesis of a First-Generation Piperazine Antihistamine (Cyclizine)

This protocol outlines a common method for the synthesis of cyclizine.

Step 1: Synthesis of Diphenylmethylpiperazine

-

This intermediate can be synthesized by reacting benzhydryl chloride with an excess of piperazine in a suitable solvent. The excess piperazine acts as both the nucleophile and the acid scavenger.

-

Alternatively, protect one nitrogen of piperazine (e.g., with a Boc group), react with benzhydryl chloride, and then deprotect.

Step 2: Synthesis of Cyclizine via Eschweiler-Clarke Methylation

-

To a solution of diphenylmethylpiperazine, add formic acid and formaldehyde (formalin).[30]

-

Heat the reaction mixture under reflux. The formic acid acts as the reducing agent in this reductive amination reaction.

-

After the reaction is complete, cool the mixture and make it basic with a strong base (e.g., NaOH) to neutralize the excess formic acid and deprotonate the product.

-

Extract the cyclizine into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water, dry it over an anhydrous salt (e.g., Na2SO4), and evaporate the solvent to yield cyclizine.[27]

-

The product can be further purified by distillation or by forming a salt (e.g., cyclizine hydrochloride) and recrystallizing.[27]

Synthesis of Trazodone

This protocol describes a general synthetic route to the antidepressant trazodone.

Step 1: Synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride

-

This key intermediate can be synthesized by reacting 1-(3-chlorophenyl)piperazine with 1-bromo-3-chloropropane. The reaction is a standard N-alkylation of the secondary amine of the piperazine.

-

The product is typically isolated as the hydrochloride salt.

Step 2: Synthesis of[13][31][32]triazolo[4,3-a]pyridin-3(2H)-one

-

React 2-chloropyridine with semicarbazide hydrochloride in water.[33]

-

Heat the reaction mixture to facilitate the condensation and cyclization to form the triazolopyridinone ring system.[33]

-

Cool the mixture to precipitate the product, which is then filtered and washed.[33]

Step 3: Coupling and Formation of Trazodone

-

In a suitable solvent such as isopropyl alcohol, combine[13][31][32]triazolo[4,3-a]pyridin-3(2H)-one, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride, and a base (e.g., sodium carbonate).[33]

-

A phase-transfer catalyst, such as tetrabutylammonium bromide, can be added to facilitate the reaction.[33]

-

Heat the reaction mixture to drive the nucleophilic substitution, where the nitrogen of the triazolopyridinone displaces the chlorine on the propyl chain of the piperazine derivative.[33]

-

After the reaction is complete, the product can be isolated. This may involve filtration to remove inorganic salts, followed by crystallization of the trazodone base or its hydrochloride salt from the solvent.[33]

References

- The Piperazine Scaffold: A Cornerstone in the Historical Development of H1 Antihistamines. (n.d.). Benchchem.

- Antipsychotic medications: a timeline of innovations and remaining challenges. (2024, August 26).

- The story of antipsychotics: Past and present. (n.d.). PMC - NIH.

- Im

- Structure‐activity relationship of antidepressant activity piperazine derivatives. (n.d.).

- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (n.d.). Benchchem.

- Serendipity in Discovery: From Nitric Oxide to Viagra1. (n.d.). American Philosophical Society.

- Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives. (2022, June 15). Frontiers.

- A Brief History of Antipsychotic Meds. (2022, August 26). Beckman Coulter.

- Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. (n.d.). PubMed.

- The Serendipitous Story of Sildenafil: An Unexpected Oral Therapy for Erectile Dysfunction. (2019, January 15). Sexual Medicine Reviews | Oxford Academic.

- The Discovery of Sildenafil Citr

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv

- Antihistamine. (n.d.). In Wikipedia.

- Timeline of Antihistamine Development. (2025, May 15). Prezi.

- Serendipitous Story of Sildenafil: An Unexpected Oral Therapy for Erectile Dysfunction. (n.d.). Sexual Medicine Reviews | Oxford Academic.

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv

- A history of antipsychotic drug development. (n.d.). PubMed.

- Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine. (n.d.). Benchchem.

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).

- The synthesis route of the preparation of the fluphenazine analogues. (n.d.).

- The piperazine scaffold for novel drug discovery efforts: the evidence to d

- How Gleevec Transformed Leukemia Treatment. (2018, April 11).

- Fluphenazine | C22H26F3N3OS | CID 3372. (n.d.). PubChem.

- Cyclizine. (n.d.). In Wikipedia.

- Role of piperazine scaffolds in medicinal chemistry. (n.d.). Benchchem.

- High risk, high gain - the developers of imatinib who opened the doors to a revolutionary new approach to tre

- The Role of Piperazine Derivatives in Modern Drug Discovery. (2026, February 19).

- The Development of Antihistamines. (n.d.). Encyclopedia.com.

- Kinase drug discovery 20 years after imatinib: progress and future directions. (2021, May 17). PMC.

- Continuous-Flow Multistep Synthesis of Cinnarizine, Cyclizine, and a Buclizine Derivative from Bulk Alcohols | Request PDF. (n.d.).

- Piperazine. (n.d.). chemeurope.com.

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.).

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI.

- "An Improved Process For The Preparation Of Fluphenazine". (n.d.). Quick Company.

- Fluphenazine and Impurities. (n.d.). BOC Sciences.

- The development of imatinib as a therapeutic agent for chronic myeloid leukemia. (2005, April 1).

- Antihistamine | Allergy Relief, Drug Interactions & Side Effects. (2026, March 7). Britannica.

- Piperazines derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose | Synthesis and Drug Profile | Antihistamines. (n.d.).

- CN105153062A - Preparation method of permitil. (n.d.).

- Synthesis and Anti-inflammatory Performance of Newly Cyclizine Derivatives on Adult Male Wistar R

- Recently Adopted Synthetic Protocols for Piperazines: A Review. (2024, July 19).

- Mechanism of Action of Trazodone: a Multifunctional Drug | Request PDF. (n.d.).

- Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. (n.d.). PMC.

- Off-Label Trazodone Prescription: Evidence, Benefits and Risks | Request PDF. (n.d.).

- Trazodone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. (2026, January 14).

- r

- Trazodone. (n.d.).

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The story of antipsychotics: Past and present - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ceenta.com [ceenta.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. A Brief History of Antipsychotic Meds | Beckman Coulter [beckmancoulter.com]

- 10. A history of antipsychotic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives [frontiersin.org]

- 12. ashpublications.org [ashpublications.org]

- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 14. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pharmacy180.com [pharmacy180.com]

- 16. Antihistamine - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 19. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. ch.ic.ac.uk [ch.ic.ac.uk]

- 21. The Serendipitous Story of Sildenafil: An Unexpected Oral Therapy for Erectile Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. How Gleevec Transformed Leukemia Treatment - NCI [cancer.gov]

- 23. High risk, high gain - the developers of imatinib who opened the doors to a revolutionary new approach to treating cancer | Oncopedia [oncopedia.wiki]

- 24. Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Kinase drug discovery 20 years after imatinib: progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. nbinno.com [nbinno.com]

- 27. Synthesis and Anti-inflammatory Performance of Newly Cyclizine Derivatives on Adult Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. CN105153062A - Preparation method of permitil - Google Patents [patents.google.com]

- 30. Cyclizine - Wikipedia [en.wikipedia.org]

- 31. Imatinib - Wikipedia [en.wikipedia.org]

- 32. ourworldindata.org [ourworldindata.org]

- 33. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Physicochemical Profiling of 1,4-Dicyclopentylpiperazine

Executive Summary

1,4-Dicyclopentylpiperazine (CAS: 119891-85-9) is a 1,4-disubstituted piperazine derivative of significant interest in pharmaceutical manufacturing and quality control. In industrial drug development, it is primarily monitored as a critical structurally related impurity—commonly designated as Rifapentine Impurity 5 or Piperazine Impurity 7 [1],[2]. It is generated as a byproduct during the synthesis of 1-cyclopentylpiperazine, a vital intermediate used in the production of the anti-tuberculosis antibiotic Rifapentine.

Understanding the physical and chemical constants of 1,4-Dicyclopentylpiperazine is essential for establishing robust analytical methods, optimizing synthetic yields, and predicting its behavior in biological and environmental matrices. This technical guide provides an authoritative overview of its physicochemical properties, mechanistic formation, and the field-proven experimental protocols required to determine its core constants.

Structural and Physicochemical Constants

The physicochemical profile of a molecule dictates its solubility, lipophilicity, and ionization state—factors that are critical for chromatographic separation and impurity tracking. Below is a consolidated table of the quantitative data and constants associated with 1,4-Dicyclopentylpiperazine.

| Parameter | Value | Analytical Method / Source |

| Chemical Name | 1,4-Dicyclopentylpiperazine | IUPAC Nomenclature |

| Synonyms | Rifapentine Impurity 5, Piperazine Impurity 7 | Industry Standard[1],[2] |

| CAS Registry Number | 119891-85-9 | Chemical Abstracts Service[3] |

| Molecular Formula | C14H26N2 | Elemental Composition[1] |

| Molecular Weight | 222.37 g/mol | Mass Spectrometry[3] |

| Physical State | Viscous oil to low-melting solid | Visual Observation[4] |

| Predicted pKa1 (Conjugate Acid) | ~ 8.5 – 9.0 | Potentiometry / in silico |

| Predicted pKa2 (Conjugate Acid) | ~ 4.0 – 4.5 | Potentiometry / in silico |

| Lipophilicity (LogP) | ~ 3.5 – 4.0 | Shake-Flask Method[4] |

Mechanistic Origin and Synthesis Pathway

In industrial settings, the target intermediate 1-cyclopentylpiperazine is synthesized via the catalytic hydrogenation (reductive amination) of piperazine and cyclopentanone[5].

The Causality of Impurity Formation: 1,4-Dicyclopentylpiperazine emerges as an over-alkylation byproduct[6]. Because the secondary amine of the mono-alkylated target (1-cyclopentylpiperazine) retains significant nucleophilicity, it can undergo a subsequent reductive amination with excess cyclopentanone in the presence of the hydrogenating catalyst (e.g., Raney Nickel or Pd/C)[5]. Controlling the stoichiometric ratio of piperazine to cyclopentanone and strictly monitoring reaction times are essential to minimize the formation of this dialkylated impurity[6].

Figure 1: Mechanistic pathway of 1,4-Dicyclopentylpiperazine formation via reductive amination.

Experimental Protocols for Physicochemical Determination

To establish a self-validating analytical system, the constants of 1,4-Dicyclopentylpiperazine must be determined using rigorous, standardized methodologies.

Determination of pKa via Potentiometric Titration

The pKa values of the two basic piperazine nitrogen atoms dictate the compound's ionization state across different pH environments. Potentiometric titration is the gold standard for this determination[7].

Causality in Protocol Design: The use of 0.15 M Potassium Chloride (KCl) as a background electrolyte is critical. It standardizes the ionic strength of the solution, preventing fluctuations in the activity coefficients of the ionized species as titrant is added[7]. This ensures that the measured thermodynamic pKa accurately reflects the molecule's intrinsic basicity rather than solvent-induced artifacts.

Step-by-Step Methodology:

-

Electrode Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4.0, 7.0, and 10.0 to ensure a linear Nernstian response[7].

-

Sample Preparation: Dissolve a precisely weighed quantity of 1,4-Dicyclopentylpiperazine in a 0.15 M KCl solution to achieve a concentration of approximately 10−3 M[7].

-

Inert Environment: Purge the solution with nitrogen gas to displace dissolved CO2 , which could form carbonic acid and skew the titration curve[7].

-

Titration: Under constant magnetic stirring at 25 °C, incrementally add standardized 0.1 M HCl (to fully protonate the diamine), followed by back-titration with 0.1 M NaOH[7].

-

Data Acquisition & Calculation: Record the pH after each addition. Identify the buffer regions (inflection points) on the titration curve. Calculate the pKa values using the Henderson-Hasselbalch equation at the half-equivalence points[7].

Figure 2: Experimental workflow for potentiometric pKa determination.

Determination of Lipophilicity (LogP) via Shake-Flask Method

Because 1,4-Dicyclopentylpiperazine is highly lipophilic, determining its partition coefficient (LogP) is vital for chromatographic method development (e.g., selecting the appropriate reversed-phase HPLC mobile phase).

Causality in Protocol Design: The octanol-water system is utilized because n-octanol effectively mimics the hydrophobic core of lipid bilayers, while the aqueous phase mimics physiological or process streams[4]. Pre-saturating the phases prevents volume shifts during equilibration, ensuring quantitative accuracy.

Step-by-Step Methodology:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and an aqueous buffer (pH 7.4) for 24 hours to mutually saturate the phases[4].

-

Partitioning: Dissolve the compound in the pre-saturated n-octanol phase. Combine 5 mL of this stock with 5 mL of the pre-saturated aqueous buffer in a centrifuge tube[4].

-

Equilibration: Shake the sealed tube vigorously for 1–2 hours at a constant temperature of 25 °C to achieve thermodynamic equilibrium[4].

-

Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions and ensure a clean phase boundary[4].

-

Quantification: Carefully sample both the octanol and aqueous layers. Quantify the concentration of 1,4-Dicyclopentylpiperazine in each phase using HPLC-UV or LC-MS. Calculate LogP as log10([C]octanol/[C]water) [4].

Analytical Characterization Strategies

To confirm the structural identity of 1,4-Dicyclopentylpiperazine during quality control, researchers rely on orthogonal spectroscopic techniques:

-

Mass Spectrometry (ESI-MS): The compound readily ionizes in positive mode, yielding a strong molecular ion peak at m/z 223.2 [M+H]+ due to the basic piperazine nitrogens.

-

Nuclear Magnetic Resonance (NMR): The 1H -NMR spectrum is characterized by the overlapping multiplets of the cyclopentyl methylene protons ( δ 1.3 - 1.9 ppm) and the distinct signals of the piperazine ring protons ( δ 2.4 - 2.6 ppm). The methine protons of the cyclopentyl rings attached directly to the nitrogen atoms appear further downfield.

References

-

Quality Control Chemicals (QCC). "Rifapentine Impurity 5". Available at:[Link]

-

Axios Research. "Piperazine Impurity 7 - CAS - 119891-85-9". Available at: [Link]

- Google Patents. "JPS61158973A - Production of 1-cyclopentylpiperazine".

-

Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration". Available at:[Link]

Sources

- 1. Quality Control Chemicals (QCC) [qcchemical.com]

- 2. Piperazine Impurity 7 - CAS - 119891-85-9 | Axios Research [axios-research.com]

- 3. 119891-85-9 CAS Manufactory [m.chemicalbook.com]

- 4. 4-Cyclopentylpiperazin-1-amine | 61379-64-4 | Benchchem [benchchem.com]

- 5. JPS61158973A - Production of 1-cyclopentylpiperazine - Google Patents [patents.google.com]

- 6. JPS61158973A - Production of 1-cyclopentylpiperazine - Google Patents [patents.google.com]

- 7. creative-bioarray.com [creative-bioarray.com]

Methodological & Application

The Untapped Potential of 1,4-Dicyclopentylpiperazine: A Guide to Synthesis and Application in Drug Discovery

Introduction: The Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds.[1] This six-membered heterocycle, with its two nitrogen atoms at the 1 and 4 positions, offers a unique combination of structural rigidity and conformational flexibility.[2] This allows molecules incorporating this motif to effectively orient pharmacophoric groups for optimal interaction with biological targets.[3] The nitrogen atoms also provide handles for synthetic modification, enabling the fine-tuning of physicochemical properties like solubility and basicity to optimize pharmacokinetic profiles.[4]

Derivatives of piperazine have demonstrated a remarkable breadth of pharmacological activities, finding application as antipsychotics, antidepressants, anxiolytics, antihistamines, and anticancer agents.[5][6] Many blockbuster drugs, including aripiprazole (antipsychotic), cetirizine (antihistamine), and imatinib (anticancer), feature the piperazine core, underscoring its therapeutic significance.[2]

While much of the focus has been on N-aryl or N-benzyl substituted piperazines, the N,N'-dialkyl derivatives, such as 1,4-dicyclopentylpiperazine, represent a less explored but potentially valuable area of chemical space. The bulky, non-polar cyclopentyl groups can impart unique steric and lipophilic properties, potentially leading to novel receptor interactions and improved blood-brain barrier penetration.

This document serves as a detailed application note and protocol guide for researchers and drug development professionals interested in leveraging 1,4-dicyclopentylpiperazine as an intermediate in the synthesis of novel therapeutic agents. While it is not a widely documented precursor for specific commercial drugs, its synthesis is straightforward, and its structural features suggest significant potential for the development of new chemical entities.

Synthetic Strategies for 1,4-Disubstituted Piperazines

The synthesis of symmetrical 1,4-disubstituted piperazines like 1,4-dicyclopentylpiperazine is typically achieved through two primary routes: direct alkylation or reductive amination.

Table 1: Comparison of Synthetic Routes for Symmetrical 1,4-Dialkylpiperazines

| Method | Description | Advantages | Disadvantages |

| Direct Alkylation | Nucleophilic substitution reaction between piperazine and an alkyl halide (e.g., cyclopentyl bromide). | Simple concept. | Often results in a mixture of mono- and di-substituted products, as well as over-alkylation, requiring careful control of stoichiometry and purification. |

| Reductive Amination | Reaction of piperazine with two equivalents of an aldehyde or ketone (e.g., cyclopentanone) in the presence of a reducing agent. | Generally more efficient and higher yielding for symmetrical products. Proceeds via in-situ formation and reduction of iminium intermediates.[7] | Requires a suitable reducing agent and careful control of reaction conditions to avoid side reactions. |

Due to its efficiency and selectivity for the desired disubstituted product, reductive amination is the preferred method for the synthesis of 1,4-dicyclopentylpiperazine.[7]

Visualizing the Synthesis of 1,4-Dicyclopentylpiperazine

The following diagram illustrates the reductive amination pathway for the synthesis of 1,4-dicyclopentylpiperazine from piperazine and cyclopentanone.

Sources

- 1. jocpr.com [jocpr.com]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,4-Dicyclopentylpiperazine | Benchchem [benchchem.com]

Application Note: 1,4-Dicyclopentylpiperazine in the Synthesis and Profiling of Piperazine-Derived Antipsychotic Agents

Target Audience: Process Chemists, Analytical Scientists, and CNS Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Strategic Rationale

The piperazine ring is one of the most ubiquitous structural motifs in FDA-approved neurotherapeutics, serving as the core pharmacophore for numerous typical and atypical antipsychotic agents 1. In recent years, the management of atypical antipsychotic-induced weight gain and metabolic syndrome has driven the development of adjunct therapies, particularly histamine H3 receptor antagonists/inverse agonists.

A critical building block for these novel agents (such as NNC 38-1049) is 1-cyclopentylpiperazine 2. However, during the industrial scale-up of this precursor via catalytic reductive amination, a significant dialkylated byproduct emerges: 1,4-Dicyclopentylpiperazine (1,4-DCP, CAS 119891-85-9) , also classified as Piperazine Impurity 7 3.

As a Senior Application Scientist, it is imperative to view 1,4-DCP through a dual lens:

-

Quality by Design (QbD) Liability: If not rigorously controlled, 1,4-DCP acts as a lipophilic contaminant that can complicate downstream amide coupling reactions and alter the pharmacokinetic profile of the final Active Pharmaceutical Ingredient (API).

-

Novel Pharmacophore: Due to its symmetrical, highly lipophilic tertiary amine core, 1,4-DCP is actively investigated as a standalone scaffold for enhancing blood-brain barrier (BBB) penetration in early-stage CNS drug discovery.

Mechanistic Insights: Causality of Formation and Pharmacophore Impact

The Causality of Over-Alkylation

The synthesis of 1-cyclopentylpiperazine relies on the reductive amination of anhydrous piperazine with cyclopentanone using a Palladium on Carbon (Pd/C) catalyst under hydrogen pressure. The reaction is intended to stop at mono-substitution. However, the secondary amine of the resulting 1-cyclopentylpiperazine remains highly nucleophilic. If the stoichiometric ratio of cyclopentanone exceeds 1:1, or if the reaction is subjected to prolonged high-pressure hydrogenation (e.g., >20 atm), a secondary iminium ion forms and is subsequently reduced, yielding the symmetrical 1,4-DCP.

Physicochemical Shifts

The transition from a mono-substituted to a di-substituted piperazine fundamentally alters the molecule's interaction with biological and chromatographic systems. The addition of the second cyclopentyl ring eliminates the hydrogen-bond donor capacity of the piperazine core and drastically increases the partition coefficient (LogP). This steric bulk prevents 1,4-DCP from participating in downstream target reactions (like the amide coupling required to synthesize NNC 38-1049), making it a "dead-end" impurity in the synthetic pathway, yet an excellent candidate for lipophilicity-driven BBB permeation studies.

Quantitative Data Presentation

To design effective isolation and analytical protocols, the physicochemical divergence between the target intermediate and the impurity must be quantified.

| Property | 1-Cyclopentylpiperazine (API Precursor) | 1,4-Dicyclopentylpiperazine (Impurity 7) |

| CAS Number | 21043-40-3 | 119891-85-9 |

| Molecular Formula | C9H18N2 | C14H26N2 |

| Molecular Weight | 154.25 g/mol | 222.37 g/mol |

| Substitution Type | Asymmetric, Secondary/Tertiary Amine | Symmetric, Di-Tertiary Amine |

| H-Bond Donors | 1 | 0 |

| Relative Polarity | High (Elutes later in Normal Phase) | Low (Elutes earlier in Normal Phase) |

| Target Role | Reactive Intermediate for Antipsychotics | Analytical Reference Standard / BBB Scaffold |

Experimental Protocols

The following self-validating protocols detail the intentional synthesis of 1,4-DCP for use as a reference standard, followed by the orthogonal LC-MS/MS method required to police its presence in API manufacturing.

Protocol A: Synthesis and Chromatographic Isolation of 1,4-DCP

Objective: To synthesize and isolate high-purity 1,4-DCP to serve as an analytical reference standard.

-

Reaction Setup: In a 1 L magnetically stirred autoclave, charge 50.0 g of anhydrous piperazine (0.58 mol) and an excess of cyclopentanone (107.0 g, 1.27 mol) to drive di-substitution. Add 250 mL of anhydrous toluene and 2.5 g of 5% Pd/C catalyst.

-

Catalytic Hydrogenation: Seal the autoclave, purge with nitrogen (3x), and introduce Hydrogen gas to a pressure of 30 atm. Heat the mixture to 90 °C.

-

Monitoring: Allow the reaction to proceed for 6 hours until hydrogen uptake completely ceases, indicating the saturation of all intermediate iminium species.

-

Workup: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with 50 mL of toluene.

-

Concentration & Distillation: Concentrate the filtrate under reduced pressure to remove toluene and unreacted cyclopentanone. Perform a fractional vacuum distillation. The mono-substituted 1-cyclopentylpiperazine will distill at ~118–120 °C. The heavier residue remaining in the flask is highly enriched in 1,4-DCP.

-

Flash Chromatography (Causality of Solvent Choice): Purify the residue via silica gel flash chromatography. Use a mobile phase of Dichloromethane/Methanol (95:5 v/v). Rationale: Because 1,4-DCP lacks a secondary amine, it is significantly less polar than the mono-substituted derivative and will elute rapidly near the solvent front, allowing for clean baseline separation.

Protocol B: LC-MS/MS Analytical Quality Control

Objective: Quantify trace levels of 1,4-DCP (Impurity 7) in batches of 1-cyclopentylpiperazine destined for antipsychotic synthesis.

-

Sample Preparation: Dissolve the API intermediate batch in Methanol to a concentration of 1.0 mg/mL. Dilute 1:100 in Mobile Phase A.

-

Chromatographic Conditions:

-

Column: Waters XBridge C18 (50 mm × 2.1 mm, 2.5 µm). Rationale: The bridged ethyl hybrid (BEH) particle technology withstands the basicity of piperazines without peak tailing.

-

Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

-

-

Mass Spectrometry (ESI+ MRM Mode):

-

Ionization: Positive Electrospray Ionization (ESI+). Rationale: The tertiary amines in 1,4-DCP readily accept protons from the formic acid modifier.

-

Transitions: Monitor the precursor-to-product ion transition for 1,4-DCP at m/z 223.2 → 155.1 (loss of one cyclopentyl ring). Monitor 1-cyclopentylpiperazine at m/z 155.1 → 85.1.

-

-

Validation: Calibrate against the reference standard generated in Protocol A to ensure a Limit of Detection (LOD) of ≤ 10 ppm.

Process Workflow Visualization

The following diagram maps the synthetic divergence and strategic utility of both the mono- and di-substituted piperazine pathways.

Caption: Workflow for the synthesis, isolation, and application of 1,4-DCP in antipsychotic development.

References

- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes.PMC / National Institutes of Health (NIH).

- Molecular structure of the imidazole-free histamine H3 receptor antagonist NNC 0038-000-1049 (NNC 38-1049).ResearchGate.

- Piperazine Impurity 7 - CAS - 119891-85-9.Axios Research.

Sources

The 1,4-Dicyclopentylpiperazine Scaffold: A Lipophilic Core for Novel Therapeutics

Application Notes and Protocols for Medicinal Chemistry

Introduction: The Strategic Value of the 1,4-Dicyclopentylpiperazine Scaffold

The piperazine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs.[1][2] Its utility stems from a unique combination of a rigid core, which correctly orients substituents in three-dimensional space, and the presence of two nitrogen atoms that can be functionalized to modulate physicochemical properties such as solubility and basicity.[3] The 1,4-disubstituted piperazine motif is particularly prevalent in drugs targeting the central nervous system (CNS), as well as in antiviral, anticancer, and anti-inflammatory agents.[4][5][6]

The 1,4-dicyclopentylpiperazine scaffold represents a specific, yet underexplored, iteration of this versatile core. The introduction of two cyclopentyl groups at the N1 and N4 positions imparts a significant degree of lipophilicity and steric bulk. This modification can be strategically employed to enhance membrane permeability, facilitate blood-brain barrier penetration, and probe hydrophobic pockets within target proteins. While direct biological applications of 1,4-dicyclopentylpiperazine are not extensively documented in peer-reviewed literature, its structural components suggest a range of potential therapeutic applications. This guide will provide a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for working with the 1,4-dicyclopentylpiperazine scaffold, empowering researchers to explore its potential in drug discovery.

Synthesis of the 1,4-Dicyclopentylpiperazine Scaffold

The synthesis of 1,4-dicyclopentylpiperazine can be achieved through several established methods for N-alkylation of piperazine. The most common and straightforward approach is reductive amination.

Protocol 1: Synthesis of 1,4-Dicyclopentylpiperazine via Reductive Amination

This protocol describes the synthesis of 1,4-dicyclopentylpiperazine from piperazine and cyclopentanone. The reaction proceeds via the formation of an enamine intermediate, which is subsequently reduced.

Materials:

-

Piperazine

-

Cyclopentanone

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane (DCM)

-

Hexanes

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of piperazine (1.0 eq) in 1,2-dichloroethane (DCE), add cyclopentanone (2.2 eq) and a catalytic amount of glacial acetic acid.

-

Stirring: Stir the mixture at room temperature for 1 hour to facilitate the formation of the enamine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (2.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1,4-dicyclopentylpiperazine as the final product.

Potential Medicinal Chemistry Applications

The lipophilic and sterically hindered nature of the 1,4-dicyclopentylpiperazine scaffold makes it an intriguing candidate for several therapeutic areas.

Central Nervous System (CNS) Agents

Many CNS-active drugs incorporate a piperazine moiety to interact with monoamine transporters and receptors.[4] The cyclopentyl groups can enhance blood-brain barrier permeability, a critical factor for CNS drug efficacy.

-

Hypothetical Application: Derivatives of 1,4-dicyclopentylpiperazine could be explored as antagonists for dopamine or serotonin receptors, with potential applications as antipsychotics or antidepressants. The bulky cyclopentyl groups could confer selectivity for specific receptor subtypes.

Antiviral Agents

The piperazine scaffold is present in several antiviral drugs. For instance, certain 1,4-disubstituted piperazine derivatives have shown activity against HIV-1. The hydrophobic cyclopentyl groups could potentially enhance interactions with viral proteins or facilitate entry into host cells.

-

Hypothetical Application: The 1,4-dicyclopentylpiperazine core could serve as a scaffold for the development of entry inhibitors for enveloped viruses, where the lipophilic cyclopentyl groups interact with the viral or host cell membrane.

Anticancer Agents

In oncology, the piperazine ring is a key component of numerous kinase inhibitors.[5] The scaffold often acts as a linker between different pharmacophoric elements.

-

Hypothetical Application: The 1,4-dicyclopentylpiperazine scaffold could be used to develop inhibitors of protein-protein interactions that are crucial for cancer cell survival. The cyclopentyl groups could occupy hydrophobic pockets at the interface of two proteins.

Experimental Protocols for Derivative Synthesis

The true potential of the 1,4-dicyclopentylpiperazine scaffold lies in its further functionalization. While the core itself is symmetrical, derivatives can be designed to introduce additional pharmacophoric features.

Protocol 2: Synthesis of a Hypothetical CNS-Targeted Derivative

This protocol outlines a hypothetical synthesis of a derivative where one of the cyclopentyl rings is functionalized with a hydroxyl group, which could then be further modified. This involves a multi-step sequence starting from a protected piperazine.

Step 1: Monoprotection of Piperazine

-

Reaction: React piperazine with one equivalent of a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to obtain mono-Boc-piperazine.

Step 2: N-Alkylation with a Functionalized Cyclopentyl Precursor

-

Precursor Synthesis: Synthesize a cyclopentyl derivative with a leaving group (e.g., tosylate or mesylate) and a protected hydroxyl group.

-

Alkylation: React mono-Boc-piperazine with the functionalized cyclopentyl precursor in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetonitrile.

Step 3: Deprotection of Piperazine

-

Reaction: Remove the Boc protecting group using an acid, such as trifluoroacetic acid (TFA) in dichloromethane.

Step 4: Second N-Alkylation

-

Reductive Amination: React the deprotected piperazine derivative with cyclopentanone via reductive amination as described in Protocol 1.

Step 5: Deprotection of the Hydroxyl Group

-

Final Step: Remove the protecting group from the hydroxyl functionality to yield the final product.

Data Presentation and Visualization

Table 1: Physicochemical Properties of Piperazine and its Cyclopentyl Derivatives (Predicted)

| Compound | Molecular Weight ( g/mol ) | LogP (Predicted) | Polar Surface Area (Ų) |

| Piperazine | 86.14 | -1.1 | 24.1 |

| 1-Cyclopentylpiperazine | 154.27 | 1.2 | 12.0 |

| 1,4-Dicyclopentylpiperazine | 222.39 | 3.5 | 3.2 |

Note: LogP and Polar Surface Area values are predicted using computational models and serve as a guide for understanding the relative properties of the compounds.

Diagrams

Caption: Synthetic pathway for 1,4-dicyclopentylpiperazine.

Caption: Potential applications of the scaffold.

Conclusion and Future Directions

The 1,4-dicyclopentylpiperazine scaffold, while not yet a prominent player in published medicinal chemistry literature, holds considerable potential. Its highly lipophilic and sterically defined nature offers a unique starting point for the design of novel therapeutics, particularly in areas where blood-brain barrier penetration or interaction with hydrophobic protein pockets is desirable. The synthetic protocols provided herein are robust and can be adapted for the creation of diverse chemical libraries. It is our hope that this guide will stimulate further research into this promising, yet underexplored, chemical scaffold.

References

-

U.S. National Library of Medicine. PubChem. Patent US-6214829-B1: Piperazine compounds, their preparation, and methods of using them. [Link]

- U.S. National Library of Medicine. PubChem. Patent US-4736030-A: Preparation of 1-alkyl- or 1-cycloalkylpiperazines.

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

-

Ciotu, C. I., & Vasile, C. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8109. [Link]

-

Encyclopedia.pub. (2021). Synthesis of Piperazines by C-H Functionalization. [Link]

- Google Patents. (2017). US20170247338A1 - PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS.

-

Jadhav, S. B., & Gaikwad, D. D. (2019). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Journal of Drug Delivery and Therapeutics, 9(4-s), 734-742. [Link]

-

Lucietto, F. R., Milne, P. J., Kilian, G., van der Merwe, M. J., & Jordaan, A. (2006). The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). Peptides, 27(11), 2706–2714. [Link]

-

MDPI. (2019). Double the Chemistry, Double the Fun: Structural Diversity and Biological Activity of Marine-Derived Diketopiperazine Dimers. [Link]

-

de Oliveira, R. S., de Oliveira, T. T., & de Lima, T. C. M. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 33(1), 4–19. [Link]

-

Preedy, O., Tauk, B., & Legac, J. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 11(3), e202504369. [Link]

-

PubMed. (2025). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel 1,4-Diketopiperazines as GABA Agonist. [Link]

-

PubMed Central (PMC). (2023). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. [Link]

-

ResearchGate. (2024). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

-

ResearchGate. (2025). Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. [Link]

-

ResearchGate. (2025). Developments around the bioactive diketopiperazines: A patent review. [Link]

-

Soral, M., & Sobańska, A. W. (2013). Pharmacological Characterization of 7-(4-(Piperazin-1-yl)) Ciprofloxacin Derivatives: Antibacterial Activity, Cellular Accumulation, and Efflux by a Ciprofloxacin-Resistant Mechanism. Antimicrobial Agents and Chemotherapy, 57(3), 1292–1299. [Link]

-

Taylor & Francis Online. (2021). Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. [Link]

-

Taylor & Francis Online. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

-

U.S. National Library of Medicine. (n.d.). Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl). PubMed Central (PMC). Retrieved from [Link]

-

Various Authors. (n.d.). Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Investigating the In Vitro Pharmacology of 1,4-Dicyclopentylpiperazine and Novel Analogs at Sigma Receptors

Introduction: Unveiling the Potential of a Privileged Scaffold

The 1,4-disubstituted piperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs targeting the central nervous system (CNS).[1] Its unique conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with a wide array of biological targets, including dopamine, serotonin, and sigma receptors.[2][3]